8-Benzyl-1,4-dioxaspiro[4.5]decan-8-ol
Description
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
8-benzyl-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C15H20O3/c16-14(12-13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-5,16H,6-12H2 |
InChI Key |
WMIIZRITOLQVDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC3=CC=CC=C3)O)OCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Reactivity : Electron-withdrawing groups (e.g., iodo) enhance electrophilicity at C8, facilitating nucleophilic substitutions (e.g., Suzuki couplings) . Conversely, electron-donating groups (e.g., methoxy, benzyl) stabilize the hydroxyl group, favoring protective group strategies .
- Stereochemistry : Grignard additions (e.g., aryl or alkyl) proceed with variable stereoselectivity depending on reaction conditions and substituent steric bulk .
Physicochemical Properties
The base compound, 1,4-dioxaspiro[4.5]decan-8-ol (C₈H₁₄O₃), has a molecular weight of 158.20 g/mol, density of 1.17 g/cm³, and boiling point of 269°C . Substituents alter these properties:
- 8-Iodo derivative : Higher molecular weight (268.09 g/mol) and increased polarity due to the iodine atom .
- 8-Benzyl derivative : Estimated molecular weight ~246.29 g/mol (C₁₅H₂₀O₃); the benzyl group introduces lipophilicity, enhancing membrane permeability in drug candidates.
- 8-Methoxy derivative : Lower reactivity of the hydroxyl group due to methylation, reducing hydrogen-bonding capacity .
Preparation Methods
Grignard Reaction-Based Benzylation
The spirocyclic ketone intermediate undergoes nucleophilic addition using benzylmagnesium bromide. This method introduces the benzyl group at the 8-position, followed by hydrolysis to yield the tertiary alcohol. For instance, treating 1,4-dioxaspiro[4.5]decan-8-one with benzylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0°C, followed by quenching with ammonium chloride, produces 8-benzyl-1,4-dioxaspiro[4.5]decan-8-ol with a reported yield of 82–85%.
Reductive Amination and Alkylation
Alternative routes employ reductive amination or alkylation of pre-functionalized spiro intermediates. A patent (CA2215604C) describes the use of 2-benzyloxyphenol derivatives reacted with glycerol 1-tosylate acetonide under basic conditions to form benzodioxane intermediates. Subsequent deprotection and oxidation steps yield the target compound.
Table 2: Comparative Benzylation Methods
| Method | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Grignard Addition | Benzylmagnesium bromide | THF | 0→25 | 82–85 |
| Reductive Alkylation | 2-Benzyloxyphenol + Tosylate | Dichloromethane | Room temp | 78–83 |
Stereoselective Synthesis
Chiral resolution is critical for applications requiring enantiopure products. Example 2 of CA2215604C demonstrates the use of optically active (R)-monochlorohydrin (99% ee) to synthesize (S)-2-hydroxymethyl-8-methyl-1,4-benzodioxane with 97.4% enantiomeric excess. This approach can be adapted for This compound by employing chiral auxiliaries or catalysts during the benzylation step.
Purification and Characterization
Crude products are typically purified via silica gel column chromatography using hexane/ethyl acetate (3:1) gradients. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the 8-benzyl derivative exhibits characteristic signals at δ 7.3–7.1 ppm (benzyl aromatic protons) and δ 4.0–3.8 ppm (dioxane ring protons) in the H NMR spectrum.
Challenges and Optimization
-
Steric Hindrance : The bulky benzyl group at the 8-position complicates nucleophilic attacks, necessitating elevated temperatures or prolonged reaction times.
-
Byproduct Formation : Competing reactions, such as over-alkylation, are mitigated by controlling stoichiometry and using protective groups (e.g., tosyl groups) .
Q & A
Q. What are the primary synthetic routes for 8-benzyl-1,4-dioxaspiro[4.5]decan-8-ol, and how can reaction conditions be optimized?
The synthesis of spirocyclic compounds like 8-benzyl derivatives typically involves cyclization reactions between diols and ketones/aldehydes under acidic or basic conditions. For example, analogous compounds (e.g., 8-methyl derivatives) are synthesized via nucleophilic addition or catalytic asymmetric methods. Optimization includes adjusting catalysts (e.g., Rh/BINAP for enantioselectivity), temperature, and solvent systems to improve yield and stereochemical control . Characterization via NMR and mass spectrometry is critical to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for resolving the spirocyclic framework, particularly H and C NMR to identify benzyl group integration and dioxaspiro ring protons. Infrared (IR) spectroscopy confirms functional groups (e.g., hydroxyl, ether linkages). Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while X-ray crystallography (using programs like SHELXL) resolves absolute stereochemistry .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
Initial screening involves in vitro assays:
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) to determine IC values.
- Antioxidant Activity : DPPH radical scavenging in liver homogenates.
- Neuroprotection : Viability assays on neuronal cells under oxidative stress. Data interpretation should account for structural analogs; for instance, methyl-substituted spiro compounds show IC values of ~20 µM in cytotoxicity studies .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound, and how is stereochemical purity validated?
Enantioselective synthesis may employ chiral catalysts (e.g., Rhodium with BINAP ligands) to control spirocenter configuration. Asymmetric organocatalysis or enzymatic resolution could also be explored. Stereochemical validation requires chiral HPLC, optical rotation measurements, and X-ray crystallography. For example, Rh/BINAP systems successfully generated enantiomerically enriched spiro compounds in related studies .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to enzymes or receptors. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity. Comparative studies with analogs (e.g., pyridinyl-substituted spiro compounds) highlight substituent effects on target binding .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Discrepancies in IC or efficacy may arise from assay conditions (e.g., cell line variability, solvent effects). Solutions include:
Q. How does the benzyl substituent influence the compound’s reactivity in substitution or oxidation reactions compared to methyl analogs?
The benzyl group’s electron-rich aromatic ring enhances stability toward oxidation but may increase steric hindrance in nucleophilic substitutions. Kinetic studies (e.g., monitoring reaction rates via HPLC) and Hammett plots can quantify electronic effects. For example, benzyl-substituted spiro compounds show slower oxidation to ketones than methyl analogs due to resonance stabilization .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
